molecular formula C13H11F2NO3S B7476987 3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide

3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B7476987
M. Wt: 299.29 g/mol
InChI Key: NMZBTRPLXQDWQW-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(4-methoxyphenyl)benzenesulfonamide is an organic compound characterized by the presence of fluorine atoms at the 3rd and 4th positions of the benzene ring, a methoxy group at the 4th position of the phenyl ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzenesulfonyl chloride and 4-methoxyaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-(4-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

3,4-Difluoro-N-(4-methoxyphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its properties in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • 3,4-Difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide

Uniqueness

3,4-Difluoro-N-(4-methoxyphenyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and methoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZBTRPLXQDWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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